2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-15(2)26-18-7-5-16(6-8-18)12-20(24)23-11-3-4-17(13-23)25-19-9-10-21-14-22-19/h5-10,14-15,17H,3-4,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZNUOUKOLJAAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCCC(C2)OC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone , identified by its CAS number 1351599-06-8 , is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 304.45 g/mol . The presence of an isopropylthio group and a pyrimidinyl moiety suggests potential interactions with various biological targets, particularly in the context of medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C17H24N2OS |
| Molecular Weight | 304.45 g/mol |
| CAS Number | 1351599-06-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may act as an antagonist or inhibitor in various pathways, potentially influencing cell proliferation and apoptosis.
Potential Targets:
- Receptors: The compound may target G-protein coupled receptors (GPCRs) and other membrane-bound receptors.
- Enzymes: It shows promise as an inhibitor of certain kinases involved in cancer signaling pathways.
Pharmacological Studies
Research has indicated that the compound exhibits significant activity against several cancer cell lines, particularly those with mutations in BRCA genes. In vitro assays have demonstrated its ability to inhibit cell proliferation and induce apoptosis.
In Vitro Findings:
- IC50 Values: The compound has shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects.
- Mechanisms of Cell Death: Studies reveal that the compound may induce apoptosis through intrinsic pathways, involving mitochondrial dysfunction and caspase activation.
Case Studies
-
Breast Cancer Cell Lines:
In a study examining the effects on MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability (approximately 70% at 10 µM concentration) compared to control groups. -
BRCA-Mutant Cell Lines:
The compound was tested against BRCA-deficient cell lines, exhibiting enhanced cytotoxicity compared to BRCA-proficient lines, supporting its development as a targeted therapy for specific cancer types.
Toxicology and Safety Profile
Preliminary toxicological assessments indicate that the compound has a favorable safety profile with low toxicity in non-cancerous cell lines. However, further studies are required to fully elucidate its pharmacokinetics and long-term safety.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
